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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

AZ7550 Mesylate, an active metabolite of the third-generation epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), has demonstrated a
distinct profile of activity against its primary target, the Insulin-like Growth Factor 1 Receptor
(IGF1R), as well as a range of other tyrosine kinases. This guide provides a comparative
analysis of the cross-reactivity of AZ7550 Mesylate, presenting key quantitative data, detailed
experimental methodologies, and visual representations of relevant signaling pathways and
experimental workflows to aid in research and drug development.

Potency and Selectivity Profile of AZ7550 Mesylate

AZ7550 Mesylate is recognized as an active metabolite of osimertinib, a potent inhibitor of
EGFR mutants, including those with the T790M resistance mutation.[1][2] While osimertinib is
designed for high selectivity for mutant EGFR over wild-type EGFR, its metabolites, including
AZ7550, exhibit their own unique kinase inhibition profiles. AZ7550 has been identified as an
inhibitor of IGF1R with a half-maximal inhibitory concentration (IC50) of 1.6 uM.[2]

To comprehensively assess its selectivity, the cross-reactivity of AZ7550's parent compound,
AZD9291, and its metabolites were profiled against a large panel of kinases. This screening
revealed that AZ7550 Mesylate inhibits a number of other tyrosine kinases with varying
potencies. The following table summarizes the IC50 values for AZ7550 Mesylate against a
selection of tyrosine kinases, providing a clear comparison of its activity spectrum.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8069384?utm_src=pdf-interest
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://www.immune-system-research.com/2020/10/10/az7550-an-active-metabolite-of-azd9291-egfr-tki-inhibits-the-activity-of-igf1r/
https://www.immune-system-research.com/2020/10/10/az7550-an-active-metabolite-of-azd9291-egfr-tki-inhibits-the-activity-of-igf1r/
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/product/b8069384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Kinase Target IC50 (nM)
MLK1 88
ACK1 156
ErbB4 195
MNK2 228
FLT3 302
ALK 420
FES 449
IRR 840
BRK 843
BLK 977
FAK 995
Ins R 1256
TEC 1317
FLT4 1784
IGF1R 1600

This data is compiled from publicly available information on the kinase selectivity of AZ7550.
The specific experimental conditions may vary between different kinase assays.

Experimental Protocols

The determination of the kinase inhibitory activity of compounds like AZ7550 Mesylate is
typically performed using in vitro biochemical assays. The data presented above was
generated through kinase profiling services, which employ standardized and validated
protocols to ensure reproducibility and accuracy. A representative protocol for determining the
IC50 values in a kinase panel screening is outlined below.
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Biochemical Kinase Inhibition Assay (Representative
Protocol)

This protocol describes a common method for assessing the inhibitory activity of a test
compound against a panel of purified kinases.

. Reagents and Materials:
Purified recombinant human kinases.
Specific peptide or protein substrates for each kinase.

Adenosine triphosphate (ATP), radio-labeled ([y-*P]ATP) or unlabeled, depending on the
detection method.

Assay buffer (e.g., Tris-HCIl, HEPES) containing appropriate concentrations of MgClz, MnClz,
and other cofactors.

Test compound (AZ7550 Mesylate) serially diluted in dimethyl sulfoxide (DMSO).
Kinase inhibitor standards (as positive controls).
96-well or 384-well assay plates.
Filter plates or beads for separating phosphorylated substrate.
Scintillation counter or fluorescence/luminescence plate reader.
. Assay Procedure:

Compound Preparation: A stock solution of AZ7550 Mesylate is prepared in 100% DMSO
and then serially diluted to create a range of concentrations for IC50 determination.

Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the
purified enzyme and its specific substrate in the assay buffer.

Incubation with Inhibitor: The serially diluted AZ7550 Mesylate or control compounds are
added to the assay plate wells, followed by the addition of the kinase/substrate mixture. The
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plates are incubated for a predetermined period (e.g., 10-20 minutes) at room temperature to
allow for compound binding to the kinase.

e Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP
(containing a tracer amount of [y-33P]ATP for radiometric assays).

e Reaction Incubation: The plates are incubated for a specific time (e.g., 30-120 minutes) at a
controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

e Reaction Termination and Detection:

o Radiometric Assay: The reaction is stopped by the addition of a quench solution (e.g.,
phosphoric acid). The phosphorylated substrate is then captured on a filter plate, which is
washed to remove unincorporated [y-33P]ATP. The amount of radioactivity incorporated
into the substrate is quantified using a scintillation counter.

o Non-Radiometric Assays (e.g., Fluorescence/Luminescence): The reaction is stopped, and
a detection reagent is added. The signal, which is proportional to the amount of
phosphorylated substrate or remaining ATP, is measured using a plate reader.

o Data Analysis: The percentage of kinase activity is calculated for each compound
concentration relative to the DMSO control. The IC50 value, which is the concentration of the
inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a
sigmoidal dose-response curve using appropriate software.

The initial kinome-wide selectivity profiling for AZD9291 and its metabolites was conducted by a
commercial vendor (Millipore), utilizing their established kinase profiling platforms.

Visualizing Experimental Workflow and Signaling
Pathways

To further elucidate the context of AZ7550 Mesylate's activity, the following diagrams,
generated using Graphviz, illustrate a typical experimental workflow for assessing kinase cross-
reactivity and the signaling pathways of its primary target, IGF1R, and the well-characterized
EGFR pathway.
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Caption: Experimental workflow for tyrosine kinase cross-reactivity profiling.
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Caption: Simplified IGF1R and EGFR signaling pathways.
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Conclusion

The data and methodologies presented in this guide offer a comparative overview of the cross-
reactivity of AZ7550 Mesylate with a range of tyrosine kinases. While its primary target is
IGF1R, it demonstrates inhibitory activity against several other kinases, which is a critical
consideration in its potential therapeutic applications and for understanding its off-target effects.
The provided experimental framework and pathway diagrams serve as valuable resources for
researchers and scientists engaged in the development and evaluation of tyrosine kinase
inhibitors. A thorough understanding of a compound's selectivity profile is paramount for
advancing preclinical and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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